(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15(2)16-7-9-19(10-8-16)24-13-18(12-23)22-25-21(14-27-22)17-5-4-6-20(11-17)26-3/h4-11,13-15,24H,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZWPGVARUDNY-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiazole ring and an enenitrile moiety, which are known to contribute to its biological properties. The presence of methoxy and isopropyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activities. For example, similar compounds have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. The structure of this compound suggests potential for similar effects.
Table 1: Summary of Anticancer Activities of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | K562 (Leukemia) | 8 | Cell cycle arrest |
| Compound C | A549 (Lung) | 5 | Inhibition of angiogenesis |
The mechanisms by which thiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Thiazoles can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives have been shown to halt the cell cycle at specific checkpoints, thereby preventing proliferation.
- Inhibition of Angiogenesis : Certain compounds may inhibit the formation of new blood vessels, which is crucial for tumor growth.
Case Studies
Recent studies have evaluated the anticancer potential of various thiazole derivatives in vitro:
- Study on MCF-7 Cells : A derivative similar to our compound demonstrated an IC50 value of 10 µM against MCF-7 cells, indicating moderate cytotoxicity. The study highlighted that the introduction of a methoxy group significantly enhanced activity compared to unsubstituted analogs .
- K562 Cell Line Evaluation : Another study reported that a closely related thiazole derivative exhibited an IC50 value of 8 µM against K562 cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry assays .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key factors include:
- Substituents on the Thiazole Ring : The presence of electron-donating groups like methoxy enhances activity.
- Alkyl Side Chains : Isopropyl groups can increase lipophilicity, affecting cellular uptake and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Methoxy Group | Increases potency |
| Isopropyl Group | Enhances solubility |
| Halogen Substituents | Varies; can either enhance or reduce activity depending on position |
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell cycle regulation.
- Case Studies : In vitro studies have shown that derivatives similar to this compound can reduce the viability of various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Properties
Thiazole-containing compounds are recognized for their antimicrobial activities:
- Bacterial Inhibition : Studies have demonstrated that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : There is also evidence suggesting antifungal properties, making these compounds valuable in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties:
- Cytokine Modulation : Research suggests that compounds with thiazole moieties can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6, which are crucial in inflammatory pathways.
- Clinical Relevance : This could lead to potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis.
Synthesis and Derivatives
The synthesis of (2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile involves several steps:
- Formation of Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Nitrile Addition : Incorporating the prop-2-en nitrile moiety to enhance biological activity.
- Functionalization : The introduction of phenyl groups for increased potency and selectivity against biological targets.
Chemical Reactions Analysis
Thiazole Ring Formation
Mechanism : Cyclocondensation of α-bromoacyl compounds with thioamides .
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Reagents : α-bromoacyl derivative (e.g., from bromination of acyl compounds), thioamide (e.g., thiocarbamide).
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Outcome : Formation of the 4-(3-methoxyphenyl)-1,3-thiazol-2-yl core.
Example :
In analogous syntheses, bromination of acyl derivatives followed by reaction with thioamides yielded thiazole rings . This suggests a similar approach for the target compound’s thiazole moiety.
Prop-2-enenitrile Moiety Formation
Mechanism : Likely via a Claisen-Schmidt condensation or related α,β-unsaturated nitrile synthesis .
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Reagents : Ketone/aldehyde, cyanide source (e.g., KCN), acid catalyst.
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Outcome : Formation of the conjugated nitrile group with stereochemical control.
Stereochemical Control :
-
The (Z)-configuration may arise from steric or electronic factors during condensation, such as directed regioselectivity or catalyst use .
Amination of the Prop-2-enenitrile
Mechanism : Nucleophilic substitution or imine formation.
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Reagents : Amine (e.g., 4-(propan-2-yl)phenylamine), activating agent (e.g., HCl).
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Conditions : Solvent (e.g., DMF), room temperature or reflux .
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Outcome : Formation of the amine-substituted propenitrile.
Example :
In similar syntheses, hydrazine hydrate was used to convert esters to acid hydrazides, followed by condensation with aldehydes . This suggests a plausible route for introducing the amine group.
Substitution of Phenyl Groups
3-Methoxyphenyl Group :
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Mechanism : Friedel-Crafts methoxylation or direct substitution after thiazole ring formation.
4-(propan-2-yl)phenyl Group :
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Mechanism : Electrophilic substitution (e.g., alkylation) or cross-coupling (e.g., Suzuki).
Key Reaction Steps and Data
Analytical Characterization
Research Significance
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Bioactivity : Thiazole moieties are known for antitubercular and anticancer activities . The nitrile group enhances bioavailability and targeting.
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Stereoselectivity : The (Z)-configuration may influence binding affinity and pharmacokinetics .
References Aablocks. (2019). Design and synthesis of pyrazole derivatives. PMC. (2020). Synthesis of substituted thiazole derivatives. MDPI. (2022). Thiazole moieties in bioactive compounds. PubChem. (2025). Thiazole derivatives with nitrile groups.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of:
- Thiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity.
- 3-Methoxyphenyl substituent : Electron-donating methoxy group enhances aromatic interactions.
- 4-Isopropylphenylamino group: Bulky isopropyl substituent may improve lipophilicity and target binding.
- Z-configured enenitrile : Configuration-dependent planarity affects molecular recognition.
Comparison Table of Structural Analogs
Substituent Effects on Properties
- Electron-Donating Groups (e.g., Methoxy) : Enhance aromatic π-π interactions and solubility via polar interactions. The 3-methoxyphenyl group in the target compound contrasts with the benzyloxy group in , which adds bulk but reduces solubility.
- Nitro and Coumarin Moieties () : Introduce electron-withdrawing effects and fluorescence properties, useful in imaging or photodynamic applications.
Q & A
What are the optimal synthetic routes for (2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile?
Basic Research Question
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the thiazole core. A common approach includes:
- Thiazole Formation : Condensation of 3-methoxyphenyl-substituted thioureas with α-bromoketones under reflux in ethanol, as demonstrated in analogous thiazole syntheses .
- Ene-nitrile Assembly : Coupling the thiazole intermediate with a propenenitrile moiety via a palladium-catalyzed Suzuki-Miyaura reaction, using [4-(propan-2-yl)phenyl]boronic acid to introduce the aminophenyl group. Optimize solvent (e.g., DMF/water) and catalyst (e.g., Pd(PPh₃)₄) ratios to enhance yield .
- Stereochemical Control : Ensure Z-configuration via NMR monitoring (olefinic proton coupling constants, J = 10–12 Hz) and X-ray crystallography validation .
How can spectroscopic and analytical techniques confirm the structure and purity of this compound?
Basic Research Question
Methodological Answer:
- 1H/13C NMR : Identify key signals:
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and secondary amine (N-H) at ~3300 cm⁻¹.
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (deviation <0.4% acceptable) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and confirm molecular ion peaks .
What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?
Advanced Research Question
Methodological Answer:
- Solubility Discrepancies :
- Perform systematic solubility tests in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Note that electron-withdrawing groups (e.g., nitrile) reduce solubility in non-polar solvents .
- Use dynamic light scattering (DLS) to detect aggregation in aqueous media, which may skew solubility measurements.
- Stability Issues :
How to design Structure-Activity Relationship (SAR) studies for this compound’s biological activity?
Advanced Research Question
Methodological Answer:
- Analog Synthesis : Modify substituents systematically:
- Computational Modeling :
What experimental designs optimize yield in large-scale synthesis while maintaining stereochemical integrity?
Advanced Research Question
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for Suzuki coupling efficiency. Use DOE (Design of Experiments) to optimize temperature (80–120°C) and solvent (toluene vs. THF) .
- Flow Chemistry : Implement continuous-flow reactors for thiazole formation to enhance reproducibility and reduce side products .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of Z/E isomerization during propenenitrile formation .
How to address challenges in crystallizing this compound for X-ray diffraction studies?
Advanced Research Question
Methodological Answer:
- Solvent Screening : Use vapor diffusion with solvent pairs (e.g., dichloromethane/hexane or acetone/water) to grow single crystals.
- Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the lattice via H-bonding with the amine group .
- Low-Temperature Crystallography : Collect data at 100 K to mitigate thermal motion artifacts, ensuring accurate stereochemical assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
